2-Propyl-1H-pyrrolo[2,3-c]pyridine
CAS No.: 882881-03-0
Cat. No.: VC3311497
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
![2-Propyl-1H-pyrrolo[2,3-c]pyridine - 882881-03-0](/images/structure/VC3311497.png)
Specification
CAS No. | 882881-03-0 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 2-propyl-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C10H12N2/c1-2-3-9-6-8-4-5-11-7-10(8)12-9/h4-7,12H,2-3H2,1H3 |
Standard InChI Key | SRJPRDXEMAXPIR-UHFFFAOYSA-N |
SMILES | CCCC1=CC2=C(N1)C=NC=C2 |
Canonical SMILES | CCCC1=CC2=C(N1)C=NC=C2 |
Introduction
Physical and Chemical Properties
2-Propyl-1H-pyrrolo[2,3-c]pyridine possesses physical and chemical properties that are characteristic of heterocyclic compounds with fused ring systems. While specific experimental data for this compound is limited, properties can be inferred based on structural considerations and comparison with related compounds.
Basic Physical Properties
Based on the related compound 2-propyl-1H-pyrrolo[2,3-b]pyridine (CAS: 143141-25-7), the following physical properties can be approximated for 2-Propyl-1H-pyrrolo[2,3-c]pyridine :
-
Molecular Formula: C₁₀H₁₂N₂
-
Molecular Weight: Approximately 160.22 g/mol
-
Appearance: Likely a crystalline solid at room temperature
-
Solubility: Probably soluble in organic solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO); limited solubility in water
-
LogP: Estimated around 2.5, similar to the [2,3-b] isomer (2.52) , indicating moderate lipophilicity
The compound is expected to have a planar fused ring system with the propyl group extending out of the plane. This structural arrangement would influence its packing in the solid state and its interactions with biological macromolecules.
Chemical Properties and Reactivity
The chemical behavior of 2-Propyl-1H-pyrrolo[2,3-c]pyridine can be inferred from the reactivity patterns of similar pyrrolopyridine scaffolds:
The NH group of the pyrrole ring typically exhibits acidic properties, allowing for deprotonation and subsequent N-substitution reactions. This reactivity is important for derivatization strategies aiming to modify the compound for specific applications. The pyridine nitrogen serves as a basic center and potential hydrogen bond acceptor, which can be protonated under acidic conditions.
The fused aromatic system can participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to simple pyrrole or benzene. Sites of higher electron density, particularly positions 3 and 5 of the pyrrolopyridine system, are expected to be more reactive toward electrophiles.
The propyl side chain may undergo oxidation or other transformations typical of alkyl groups, such as oxidation to aldehyde or carboxylic acid derivatives under appropriate conditions. This provides additional sites for structural modification and functional group interconversion.
Comparison with Related Isomers
The [2,3-c] fusion pattern distinguishes this compound from other pyrrolopyridine isomers. Compared to the [2,3-b] isomer (such as compound mentioned in search result ), the [2,3-c] isomer likely exhibits differences in:
Properties Comparison Table
Biological Activity and Pharmacological Applications
Structure-Activity Relationships
Based on information about related compounds, several structure-activity relationship principles might apply to 2-Propyl-1H-pyrrolo[2,3-c]pyridine:
The [2,3-c] fusion pattern may influence binding to specific kinase targets differently compared to the [2,3-b] isomer. The altered position of the pyridine nitrogen could affect hydrogen bonding patterns with the kinase hinge region, potentially altering binding affinity and selectivity profiles.
The propyl substituent at position 2 likely impacts lipophilicity and binding pocket interactions. Alkyl chains of different lengths have been shown to affect potency and selectivity in kinase inhibitors, with optimal chain length dependent on the specific target. The propyl group might provide a balance between increased lipophilicity for membrane permeability and appropriate size for binding pocket complementarity.
The unsubstituted pyrrole NH group could serve as a hydrogen bond donor in target binding, contributing to affinity and orientation within binding sites. Modification of this position, as seen in some related compounds, can significantly alter biological activity.
Comparative Biological Activity
Research Findings and Developments
Current Research Status
The search results indicate ongoing interest in pyrrolopyridine derivatives, with particular focus on their potential as kinase inhibitors. Research on the specific [2,3-c] isomer with a 2-propyl substituent appears less extensive than research on [2,3-b] isomers, suggesting an opportunity for further investigation.
More broadly, heterocyclic compounds like 2-Propyl-1H-pyrrolo[2,3-c]pyridine continue to attract attention in medicinal chemistry due to their diverse biological activities and potential as drug scaffolds. The pyrrolopyridine core, in particular, has been identified as a privileged structure capable of interacting with various biological targets.
Medicinal Chemistry Applications
Based on search result , pyrrolopyridine derivatives show promising applications in cancer treatment through FGFR inhibition . The structural features of 2-Propyl-1H-pyrrolo[2,3-c]pyridine suggest potential utility in this therapeutic area, though specific studies on this compound are needed to confirm this hypothesis.
From search result, we can see that similar compounds have been investigated for inhibition of "fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation and differentiation". This suggests that 2-Propyl-1H-pyrrolo[2,3-c]pyridine might exhibit similar activities, potentially with different selectivity profiles due to its unique structural features.
The pyrrolopyridine scaffold has also shown promise in other therapeutic areas, including as inhibitors of TNIK (TRAF2 and NCK interacting kinase), with potential applications in modulating immune responses. This suggests that 2-Propyl-1H-pyrrolo[2,3-c]pyridine might have broader applications beyond cancer treatment.
Structure-Based Drug Design
The pyrrolopyridine scaffold offers opportunities for structure-based drug design aimed at optimizing interactions with specific biological targets. The presence of the propyl group at position 2 in 2-Propyl-1H-pyrrolo[2,3-c]pyridine could be exploited or modified to optimize binding to specific targets.
Computational methods, including molecular docking and molecular dynamics simulations, could provide insights into the binding mode of 2-Propyl-1H-pyrrolo[2,3-c]pyridine with potential targets like FGFRs. These studies could guide further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
According to search result, detailed investigations into binding interactions of related compounds with FGFR1 revealed that they act as "hinge binders, forming hydrogen bonds with key amino acids in the kinase domain". This information could inform the design of 2-Propyl-1H-pyrrolo[2,3-c]pyridine derivatives optimized for specific kinase targets.
Research Gap Analysis
Several gaps in the current knowledge regarding 2-Propyl-1H-pyrrolo[2,3-c]pyridine can be identified:
Limited specific data on synthesis and characterization presents a significant gap. Efficient synthetic routes to the [2,3-c] isomer with a 2-propyl substituent need to be developed and optimized to facilitate further research on this compound.
The absence of detailed biological activity profiles represents another critical gap. Comprehensive screening against kinase panels and other potential targets would provide valuable insights into the compound's potential applications.
The lack of comparative studies between [2,3-c] and [2,3-b] isomers hinders understanding of how fusion pattern influences biological activity. Direct comparisons of these isomers could reveal structure-activity relationships important for drug design.
Insufficient exploration of structure-activity relationships specific to the 2-propyl substituent limits optimization efforts. Systematic variation of the alkyl chain length and branching might reveal optimal substitution patterns for specific targets.
Research Timeline and Developments
Analytical Characterization
Analytical characterization of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is essential for confirming its structure, assessing purity, and supporting research applications. While specific analytical data for this compound is limited in the provided search results, expected characterization methods and parameters can be outlined based on similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectroscopy would likely reveal characteristic signals for different structural components of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. The propyl chain would typically show a triplet for the terminal CH₃ group (around 0.9-1.0 ppm), multiplets for the two CH₂ groups (around 1.6-1.8 ppm for the middle CH₂ and 2.6-2.8 ppm for the CH₂ adjacent to the pyrrole ring), and a distinctive signal for the N-H proton of the pyrrole ring (typically a broad singlet between 10-11 ppm, but variable depending on solvent and concentration).
The aromatic protons of the fused ring system would appear in the range of 7-9 ppm, with specific coupling patterns reflective of the [2,3-c] fusion pattern. The pyridine protons would likely appear downfield compared to the pyrrole proton at position 3.
13C-NMR would provide complementary information on carbon environments within the molecule. The propyl carbon signals would appear in the upfield region (approximately 13-14 ppm for CH₃, 20-25 ppm for the middle CH₂, and 27-32 ppm for the CH₂ adjacent to the aromatic ring), while aromatic carbon signals would appear in the range of 100-140 ppm, with quaternary carbons typically more downfield than CH carbons.
Mass Spectrometry
Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. The molecular ion peak would be expected at m/z ≈ 160, corresponding to the molecular formula C₁₀H₁₂N₂.
Characteristic fragmentation might include loss of the propyl group (loss of 43 mass units) to give a fragment at m/z ≈ 117, corresponding to the pyrrolopyridine core. Other fragments might result from cleavage of the fused ring system, providing additional structural confirmation.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, allowing confirmation of its molecular formula with high precision.
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands for various functional groups in 2-Propyl-1H-pyrrolo[2,3-c]pyridine. Key features would likely include:
-
N-H stretching vibration around 3400-3200 cm⁻¹ (typically broad)
-
C-H stretching for aromatic protons (3100-3000 cm⁻¹) and aliphatic protons (2960-2850 cm⁻¹)
-
C=C and C=N stretching for the aromatic system (1600-1400 cm⁻¹)
-
C-N stretching vibrations (1360-1250 cm⁻¹)
-
Out-of-plane C-H bending for aromatic protons (900-700 cm⁻¹)
Chromatographic Methods
Various chromatographic techniques would be valuable for analysis and purification of 2-Propyl-1H-pyrrolo[2,3-c]pyridine:
High-Performance Liquid Chromatography (HPLC) would allow quantitative analysis and determination of purity. Reversed-phase HPLC using C18 columns and gradient elution with mixtures of water and acetonitrile (possibly containing small amounts of formic acid or ammonium formate) would likely be effective for separation from related compounds or synthesis byproducts.
Gas Chromatography (GC) could also be useful for analysis, particularly if derivatization is employed to enhance volatility. GC-MS would provide both retention time data and mass spectral information, enabling confident identification.
Thin-Layer Chromatography (TLC) would be valuable for monitoring reactions and guiding purification efforts. Silica gel plates with various solvent systems (e.g., ethyl acetate/hexanes mixtures, possibly with small amounts of triethylamine to minimize tailing) would likely provide good separation.
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, revealing precise bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the [2,3-c] fusion pattern and the position of the propyl substituent.
Crystal structure analysis would also provide insights into packing arrangements and intermolecular interactions in the solid state, such as hydrogen bonding networks involving the pyrrole NH group. These data could be valuable for understanding structure-activity relationships and guiding drug design efforts.
Analytical Parameters Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume